A Comprehensive Technical Guide to the Physicochemical Properties of 2-Hydroxy-4-phenylbutanoic Acid
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Hydroxy-4-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-4-phenylbutanoic acid is a carboxylic acid that plays a significant role in medicinal chemistry and drug development. It is recognized as a key chiral precursor in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used in the management of hypertension and congestive heart failure.[1][2][3] Furthermore, its parent compound, 4-phenylbutyric acid, is a known histone deacetylase (HDAC) inhibitor, suggesting potential therapeutic applications for its derivatives in oncology and other areas.[4][5][6] This technical guide provides an in-depth overview of the core physicochemical properties of 2-hydroxy-4-phenylbutanoic acid, detailed experimental protocols for their determination, and a visualization of a key biological pathway associated with its broader class of compounds.
Physicochemical Data
The fundamental physicochemical properties of 2-hydroxy-4-phenylbutanoic acid are summarized in the table below. These values are essential for understanding the compound's behavior in biological and chemical systems, guiding formulation development, and predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| IUPAC Name | (2R)-2-hydroxy-4-phenylbutanoic acid | [7][8] |
| Synonyms | (R)-HPBA, (αR)-Hydroxy-benzenebutanoic Acid | [8] |
| Chemical Formula | C₁₀H₁₂O₃ | [7][8] |
| Molecular Weight | 180.20 g/mol | [7][8] |
| Melting Point | 114-117 °C | [9][10][11] |
| Boiling Point (Predicted) | 356.9 °C at 760 mmHg | [3][11][12] |
| pKa (Predicted) | 3.79 ± 0.10 | [11] |
| logP (Predicted) | 1.06 - 1.3 | [3][7][8] |
| Appearance | Off-white solid | [11] |
Experimental Protocols
Accurate determination of physicochemical properties is critical for drug development. The following sections detail the methodologies for measuring key parameters of 2-hydroxy-4-phenylbutanoic acid.
Melting Point Determination
The melting point of a solid is a measure of its purity and identity.
Methodology:
-
Sample Preparation: A small amount of dry, powdered 2-hydroxy-4-phenylbutanoic acid is packed into a capillary tube, which is sealed at one end.[5][13][14]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a means of observing the sample.[6][13][15]
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.[5][6][13]
-
Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.[6][13]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology:
-
Sample Preparation: A small volume of 2-hydroxy-4-phenylbutanoic acid is placed in a small test tube or fusion tube.[16][17]
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid with the open end down.[16][17]
-
Heating: The sample is heated in a controlled manner, often using a Thiele tube or a similar apparatus containing a heating oil.[17]
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the capillary tube. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[17]
pKa Determination
The pKa value is a measure of the acidity of a compound.
Methodology (Potentiometric Titration):
-
Solution Preparation: A known concentration of 2-hydroxy-4-phenylbutanoic acid is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.[1]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.[1]
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.[1]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[1]
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity.
Methodology (Shake-Flask Method):
-
Phase Preparation: Two immiscible solvents, typically n-octanol and water, are mutually saturated by shaking them together and allowing the phases to separate.[1]
-
Partitioning: A known amount of 2-hydroxy-4-phenylbutanoic acid is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a sufficient period to allow for the compound to partition between the two phases until equilibrium is reached.[1]
-
Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Biological Pathway Visualization
As a derivative of 4-phenylbutyric acid, a known histone deacetylase (HDAC) inhibitor, 2-hydroxy-4-phenylbutanoic acid is relevant to the biological pathway of chromatin remodeling. The following diagram illustrates the general mechanism of HDAC inhibition.
Caption: Mechanism of Histone Deacetylase (HDAC) Inhibition.
This diagram illustrates how HDAC inhibitors block the deacetylation of histones, leading to an accumulation of acetylated histones. This, in turn, promotes a more open chromatin structure, facilitating gene expression that may have been silenced. This mechanism is crucial for the anti-cancer and other therapeutic effects of HDAC inhibitors.
References
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- 5. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Hydroxy-4-phenylbutanoic acid | 4263-93-8 | EAA26393 [biosynth.com]
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- 9. gsartor.org [gsartor.org]
- 10. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]
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- 12. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Phenylbutyric Acid Induces Protection against Pulmonary Arterial Hypertension in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-Hydroxy-4-phenylbutyric acid, (S)- | C10H12O3 | CID 11159656 - PubChem [pubchem.ncbi.nlm.nih.gov]
